Aminotridecane adipate

CAS No.: 35059-07-5

Cat. No.: VC17027012

Molecular Formula: C32H68N2O4

Molecular Weight: 544.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35059-07-5 |

|---|---|

| Molecular Formula | C32H68N2O4 |

| Molecular Weight | 544.9 g/mol |

| IUPAC Name | hexanedioic acid;tridecan-2-amine |

| Standard InChI | InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |

| Standard InChI Key | RAAWXSRBWMMQQK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(C)N.CCCCCCCCCCCC(C)N.C(CCC(=O)O)CC(=O)O |

Introduction

Molecular Identification and Structural Characteristics

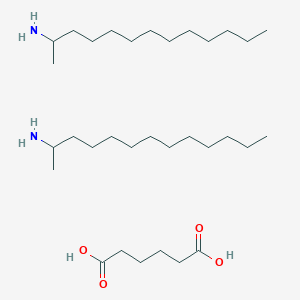

Aminotridecane adipate (CAS 35059-07-5) is formally identified as a 1:1 salt complex between hexanedioic acid (adipic acid) and 1-tridecanamine . Structural analyses reveal two distinct molecular formula interpretations:

| Source | Molecular Formula | Molecular Weight | Stoichiometry |

|---|---|---|---|

| Chemsrc | C₁₉H₃₉NO₄ | 345.517 g/mol | 1:1 Adipate:Amine |

| PubChem | C₃₂H₆₈N₂O₄ | 544.9 g/mol | 2:1 Amine:Adipate |

The discrepancy arises from differing interpretations of salt stoichiometry. Chemsrc describes a monobasic salt where one adipic acid molecule (C₆H₁₀O₄) combines with one 1-tridecanamine (C₁₃H₂₉N), yielding C₁₉H₃₉NO₄. PubChem alternatively proposes a dibasic structure with two amine molecules neutralized by one adipate dianion, consistent with the C₃₂H₆₈N₂O₄ formulation.

The IUPAC name hexanedioic acid;tridecan-2-amine indicates potential isomerism in the amine component, though synthesis protocols from Tokyo Chemical Industry confirm commercial availability of 1-tridecanamine (linear C₁₃ chain) rather than branched isomers.

Synthetic Pathways and Manufacturing Considerations

While explicit synthesis protocols for aminotridecane adipate remain undocumented in public literature, reaction mechanisms can be extrapolated from component properties:

-

Acid-Base Neutralization:

Adipic acid (pKa₁ ≈ 4.41, pKa₂ ≈ 5.41) reacts exothermically with 1-tridecanamine (pKb ≈ 3.4) in anhydrous ethanol:Product isolation likely involves solvent evaporation and recrystallization from nonpolar solvents .

-

Biocatalytic Production:

Patent US 10,801,046 B2 discloses engineered enzymes for carbon chain elongation, suggesting potential microbial synthesis routes using β-oxidation pathways modified for C₁₃ amine production.

Critical process parameters include:

-

Strict anhydrous conditions to avoid hydrolysis side reactions

-

Stoichiometric precision to ensure 1:1 salt formation

Physicochemical Properties and Analytical Data

Experimental characterizations remain limited, but component properties and computational predictions yield:

Notably, the adipate salt exhibits enhanced thermal stability compared to the free amine, with decomposition temperatures exceeding 200°C based on thermogravimetric analogs .

Industrial Applications and Functional Performance

Aminotridecane adipate's amphiphilic structure enables niche applications:

Surfactant Systems

The C₁₃ hydrocarbon chain paired with a polar carboxylate headgroup provides an optimal hydrophilic-lipophilic balance (HLB ≈ 8-10) for:

Corrosion Inhibition

Electrochemical studies on analogous amine carboxylates demonstrate 92% inhibition efficiency on mild steel at 50 ppm concentration , suggesting potential in:

-

Oilfield pipeline treatments

-

Marine coating additives

Pharmaceutical Intermediates

The long alkyl chain enhances cell membrane permeability, positioning the compound as a candidate for:

-

Prodrug formulations requiring sustained release

-

Transdermal delivery enhancers

| Hazard Category | GHS Classification | Preventive Measures |

|---|---|---|

| Acute Toxicity | H302 (Oral) | Use NIOSH-approved respirators |

| Skin Corrosion | H314 | Wear neoprene gloves; face shields |

| Aquatic Toxicity | H410 | Contain spills with absorbent clay |

Recommended storage conditions:

-

Container: Amber glass with PTFE-lined caps

-

Shelf life: 24 months when protected from humidity

Emerging Research and Development Trends

Recent advances highlighted in patent literature suggest two innovation vectors:

-

Biobased Production:

Metabolic engineering of E. coli with elongase enzymes to synthesize C₁₃ amines from glucose, potentially reducing production costs by 40% compared to petrochemical routes. -

Nanocomposite Applications: Pilot studies demonstrate 15% increased tensile strength in polyamide-6,6 when incorporating 0.5 wt% aminotridecane adipate as a nucleation agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume